molecular formula C9H12FNO2S B2914789 tert-Butyl (5-fluorothiophen-2-yl)carbamate CAS No. 2361798-22-1

tert-Butyl (5-fluorothiophen-2-yl)carbamate

Cat. No. B2914789
CAS RN: 2361798-22-1
M. Wt: 217.26
InChI Key: IANLSKHLFQNPAY-UHFFFAOYSA-N
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Description

Tert-Butyl (5-fluorothiophen-2-yl)carbamate is a chemical compound with the CAS Number: 2361798-22-1 . It has a molecular weight of 217.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (5-fluorothiophen-2-yl)carbamate serves as a critical intermediate in synthesizing a range of biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a medication designed for cancer treatment. A study highlighted a rapid synthetic method for creating a related compound, demonstrating its importance in pharmaceutical manufacturing processes due to its high yield and efficiency in synthesis steps (Bingbing Zhao et al., 2017).

Materials Science and Organic Electronics

In the realm of materials science and organic electronics, this compound derivatives have been explored for their potential in creating advanced materials. For example, carbamate derivatives have shown promise in generating stable precursors for chiral azomethine ylids under mild conditions, indicating their utility in synthesizing complex molecular structures with specific optical and electronic properties (D. Alker et al., 1997).

Organic Solar Cells

In the development of organic solar cells, compounds related to this compound have been investigated for their ability to improve the power conversion efficiency (PCE) of these devices. A study incorporating a related small molecule into a ternary blend achieved an unprecedented PCE, demonstrating the compound's role in achieving optimal material textures for high-performance solar cells (T. Kumari et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

tert-butyl N-(5-fluorothiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANLSKHLFQNPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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